molecular formula C7H15N B1348548 2,5-Dimethylpiperidine CAS No. 34893-50-0

2,5-Dimethylpiperidine

Cat. No. B1348548
CAS RN: 34893-50-0
M. Wt: 113.2 g/mol
InChI Key: ICBFNPPCXPMCBP-UHFFFAOYSA-N
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Description

2,5-Dimethylpiperidine is a heterocyclic organic compound with the chemical formula C7H15N . It is one of the important synthetic fragments for designing drugs and plays a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines, including 2,5-Dimethylpiperidine, are among the most important synthetic fragments for designing drugs. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethylpiperidine is C7H15N . It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

2,5-Dimethylpiperidine has a molecular weight of 113.201 . It is a liquid at room temperature .

Scientific Research Applications

Binding Protein Identification for Anti-resorptive Compounds

A study designed a chemical affinity matrix to identify binding proteins to anti-resorptive compounds, using a derivative of 2,5-Dimethylpiperidine. Prohibitin was identified as a strong binding protein, highlighting potential applications in targeting bone resorption pathways (Chang et al., 2011).

Reactivity and Mechanism Studies

Research into the reactivity of p-benzoquinonediimines with lysine used 2,5-Dimethylpiperidine as a model. This study aids in understanding mechanisms behind allergic contact dermatitis, offering insights into the reactivity of allergenic compounds (Eilstein et al., 2007).

Thermochemical Studies

The influence of the methyl group on the stability and conformational behavior of the piperidine ring was investigated, including compounds like 2,6-dimethylpiperidine. This research provides valuable thermochemical data for understanding molecular stability (da Silva et al., 2006).

CCR1 Antagonists for Inflammatory Diseases

Derivatives of 2,5-Dimethylpiperidine were identified as CCR1 antagonists, showing potential for treating inflammatory diseases due to their receptor affinity and pharmacokinetic properties (Norman, 2006).

Luminescence and Solvatofluorochromism

A study synthesized squaraine dyes incorporating cis-3,5-dimethylpiperidine, exhibiting dual-state emission and solvatofluorochromism properties. This has implications for materials science and the development of novel luminescent materials (Yu et al., 2021).

Enantioconvergent Synthesis

An efficient synthesis method for (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine was developed, an intermediate crucial for delta-opioid receptor ligands. This showcases the application in synthesizing enantiomerically pure compounds for medicinal chemistry (Janetka et al., 2003).

Corrosion Inhibition

N-heterocyclic amines, including derivatives of 2,5-Dimethylpiperidine, were studied for their corrosion inhibitory properties on iron in acidic conditions. This research could lead to the development of more effective corrosion inhibitors (Babić-Samardžija et al., 2005).

Biosynthesis Efficiency Improvement

A study on improving the biosynthesis efficiency of 2,5-Dimethylpyrazine, an important pharmaceutical intermediate, demonstrated high-yield production through genetic engineering and optimization of metabolic pathways in Escherichia coli (Yang et al., 2021).

Safety And Hazards

2,5-Dimethylpiperidine is considered hazardous. It is a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 2,5-Dimethylpiperidine, is an important task of modern organic chemistry .

properties

IUPAC Name

2,5-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6-3-4-7(2)8-5-6/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBFNPPCXPMCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(NC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60956372
Record name 2,5-Dimethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylpiperidine

CAS RN

34893-50-0
Record name 2,5-Dimethylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34893-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethylpiperidine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylpiperidine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.508
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
K Murzagulova, M Turmukhanova - 2005 - nt.ntnu.no
Derivatives of piperidine-4-ones are the key products for synthesis and search of new vital effective medicinal preparations such as analgetics, anticancer, anti-AIDS, and antidiabetes …
Number of citations: 3 www.nt.ntnu.no
GN Grover, WE Kowtoniuk, DK MacFarland - Tetrahedron letters, 2006 - Elsevier
A new asymmetric phase-transfer catalyst, designed by combining the chiral building blocks styrene oxide and 2,5-dimethylpyrroline, is described. Catalytic testing using standard …
Number of citations: 11 www.sciencedirect.com
EL Eliel, D Kandasamy, CY Yen… - Journal of the American …, 1980 - ACS Publications
The 13C NMR spectra of 16 C-methyl-substituted piperidines and 19 MC-dimethyl-substituted piperidines as well as A-fe/Y-butyl-3-and-4-methylpiperidine have been recorded and (…
Number of citations: 150 pubs.acs.org
DL Musso, MJ Clarke, JL Kelley, GE Boswell… - Organic & biomolecular …, 2003 - pubs.rsc.org
The synthesis of a novel series of 3-phenylprop-2-ynylamines as selective mammalian squalene epoxidase inhibitors is described. Structure–activity relationship studies led to the …
Number of citations: 47 pubs.rsc.org
A Šilhánková, M Holík, M Ferles - Collection of Czechoslovak …, 1968 - cccc.uochb.cas.cz
Reduction of pyridine bases and their methiodides with aluminum hydride gives rise to both piperidine and piperideine derivatives simultaneously. Reduction of 2, 3-dimethylpyridine …
Number of citations: 2 cccc.uochb.cas.cz
DK Winter, A Drouin, J Lessard… - The Journal of organic …, 2010 - ACS Publications
We report a novel ring contraction allowing the direct conversion of N-chlorolactams to their corresponding ring-contraction N-heterocycles upon photolysis. Results show that the …
Number of citations: 56 pubs.acs.org
GJ Bird, DJ Collins, FW Eastwood… - Australian Journal of …, 1979 - CSIRO Publishing
The synthesis of a number of 22,26-epiminocholestanes and 22,26-epiminocholest-22(N)-enes, and the assignment of their 13C NMR spectra are described. The 13C NMR spectra of …
Number of citations: 31 www.publish.csiro.au
DV Gribkov, F Hampel… - European Journal of …, 2004 - Wiley Online Library
The homochiral, dimeric biphenolate alkyllanthanum complex [La{(R)‐Biphen}{CH(SiMe 3 ) 2 }] 2 can be prepared by facile alkane elimination starting from [La{CH(SiMe 3 ) 2 } 3 ] and …
NS Prostakov, VG Pleshakov, VP Zvolinskii - Chemistry of Heterocyclic …, 1968 - Springer
Derivatives of 1-hydroxy-2,5-dimethylpiperid-4-one substituted at the hydroxy and the carbonyl groups have now been prepared and the IR spectra of some of them have been studied. 1…
Number of citations: 4 link.springer.com
IA Parshikov, EO Silva, NAJC Furtado - Applied microbiology and …, 2014 - Springer
The saturated nitrogen-containing heterocyclic compounds include many drugs and compounds that may be used as synthons for the synthesis of other pharmacologically active …
Number of citations: 24 link.springer.com

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